BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for lvaltinostat
(Formic) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat, also known as CG-200745, is a potent pan-histone deacetylase (HDAC) inhibitor
that has demonstrated anti-tumor effects in various preclinical and clinical studies. As a key
epigenetic modulator, Ivaltinostat influences the expression of tumor suppressor genes and
other critical proteins involved in cell cycle regulation and apoptosis. Notably, it has been
shown to induce cell death by modulating the acetylation of the p53 tumor suppressor and to
exert anti-tumor effects through miRNAs that target the Hippo signaling pathway.[1] This
document provides detailed application notes and protocols for the administration of the formic
acid formulation of Ivaltinostat in animal studies, based on available preclinical data.

Data Presentation

The following tables summarize quantitative data from various animal studies investigating the
efficacy and pharmacokinetics of Ivaltinostat.

Table 1: Efficacy of Ivaltinostat in Xenograft Models
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Table 2: Pharmacokinetic Parameters of Oral Ivaltinostat (CG-750) in Humans (for reference)
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Parameter Value Notes Reference
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Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of
Ivaltinostat in animal models.

Protocol 1: Intraperitoneal (IP) Administration in a
Pancreatic Cancer Xenograft Model

This protocol is based on a study evaluating the synergistic effect of Ivaltinostat with
gemcitabine and erlotinib.[2]

1. Animal Model:

e Species: BALB/c nude mice, female

o Age: 6 weeks

2. Tumor Cell Inoculation:

e Cell Line: BxPC-3 human pancreatic cancer cells

e Preparation: Harvest exponentially growing BxPC-3 cells and resuspend in a suitable
medium (e.g., sterile PBS).

« Injection: Subcutaneously inject 5 x 10° cells into the right flank of each mouse.

e Monitoring: Allow tumors to grow until they reach a volume of approximately 150-200 mm3.
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3. Formulation Preparation (General Protocol):
e Compound: Ivaltinostat (formic)

e Vehicle: A common vehicle for IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and
sterile saline or phosphate-buffered saline (PBS). A typical starting point is 5-10% DMSO in
saline. The final formulation should be sterile-filtered.

» Concentration: Calculate the required concentration based on the desired dosage (30 mg/kg)
and the injection volume (typically 100-200 pL for a mouse). Ensure the final DMSO
concentration is well-tolerated by the animals.

4. Dosing and Schedule:
e |valtinostat: Administer 30 mg/kg via intraperitoneal injection daily for 3 weeks.

o Gemcitabine: Administer 20 mg/kg via intraperitoneal injection on days 1, 4, 7, 10, 13, 16,
and 19.

 Erlotinib: Administer 50 mg/kg via oral gavage daily for 3 weeks.
o Control Groups: Include groups receiving vehicle only and each treatment alone.
5. Monitoring and Endpoint:

e Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and
calculate tumor volume using the formula: (Length x Width?)/2.

» Body Weight: Monitor animal body weight regularly as an indicator of toxicity.

o Endpoint: At the end of the 3-week treatment period, euthanize the mice and excise the
tumors for weight measurement and further analysis.

Protocol 2: Oral Gavage Administration

While a specific study detailing the oral administration of "Ivaltinostat formic" was not found, a
general protocol for oral gavage in mice is provided below, based on a study that used an oral
formulation of Ivaltinostat.
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1. Animal Model:

e Species: As required for the specific study (e.g., C57BL/6J mice).
o Age: Typically 6-8 weeks.

2. Formulation Preparation (General Protocol):

e Compound: Ivaltinostat (formic)

» Vehicle: For oral gavage, a suspension or solution is typically prepared. Common vehicles
include 0.5% methylcellulose in water, or a mixture of polyethylene glycol (PEG), Tween 80,
and water. The choice of vehicle will depend on the solubility of the Ivaltinostat formic salt.

e Preparation: Prepare a homogenous and stable suspension or a clear solution of Ivaltinostat
in the chosen vehicle.

3. Dosing and Administration:
e Dosage: As per the experimental design (e.g., 30 mg/kg).

o Administration: Administer the formulation using a proper-sized oral gavage needle. The
volume is typically around 10 mL/kg body weight.

e Schedule: As required by the study (e.g., daily for 7 days).

4. Monitoring:

» Monitor the animals for any signs of distress post-administration.

» Follow the specific endpoints of the study (e.g., tissue collection for biomarker analysis).

Mandatory Visualizations
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Ivaltinostat.
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Caption: Ivaltinostat inhibits HDAC, leading to increased p53 acetylation and apoptosis.
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Caption: Ivaltinostat upregulates miRNAs that target and inhibit the Hippo pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study.
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Caption: Workflow for a typical xenograft mouse model efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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